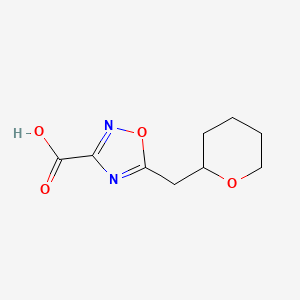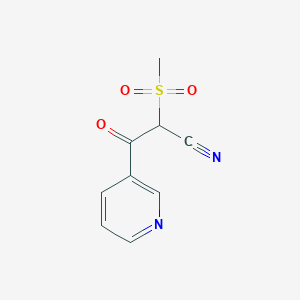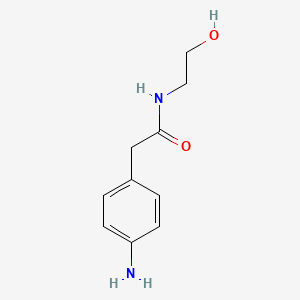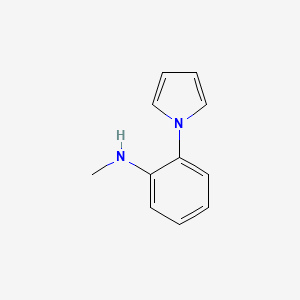
N-Methyl-2-(1H-pyrrol-1-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(1H-pyrrol-1-yl)aniline is a heterocyclic aromatic amine with the molecular formula C11H12N2. This compound features a pyrrole ring substituted with a methyl group and an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-2-(1H-pyrrol-1-yl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-(1H-pyrrol-1-yl)aniline with methylating agents under controlled conditions. For instance, the use of methyl iodide in the presence of a base like potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Copper(II) catalysts and alkylsilyl peroxides are commonly used in oxidative cyclization reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Halogenating agents and strong bases are often employed in substitution reactions.
Major Products Formed
Oxidation: Pyrrolo[1,2-a]quinoxalines.
Reduction: Various amine derivatives.
Substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
N-Methyl-2-(1H-pyrrol-1-yl)aniline is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-2-(1H-pyrrol-1-yl)aniline involves its interaction with various molecular targets. In oxidative cyclization reactions, it forms radical intermediates that participate in cascade reactions, leading to the formation of complex heterocyclic structures . The compound’s ability to undergo diverse chemical transformations makes it valuable in synthetic organic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(1H-pyrrol-1-yl)aniline
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- Pyrrolo[1,2-a]quinoxalines
Uniqueness
N-Methyl-2-(1H-pyrrol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable radical intermediates and participate in oxidative cyclization reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
N-methyl-2-pyrrol-1-ylaniline |
InChI |
InChI=1S/C11H12N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9,12H,1H3 |
InChI Key |
VHEAJXBVGSBDCW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


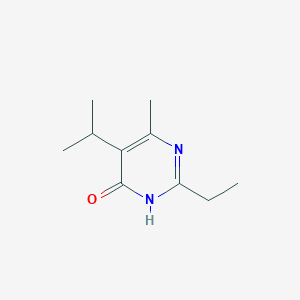
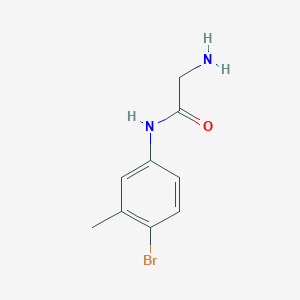


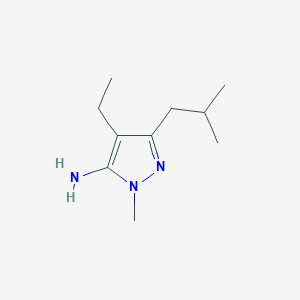
![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B15274863.png)
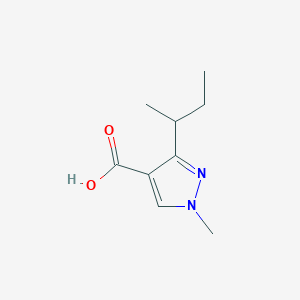

![(Cyclopropylmethyl)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15274879.png)
